![molecular formula C28H27F7N4O5 B10835207 2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835207.png)

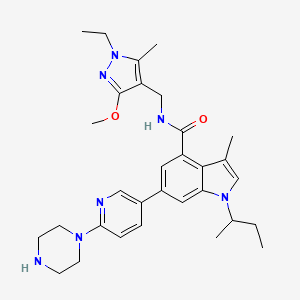

2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compound “PMID28447479-Compound-23” is a synthetic organic molecule known for its selective inhibition of cathepsin K, a collagenase enzyme upregulated in osteoclasts, chondrocytes, and synoviocytes in osteoarthritic diseases . This inhibition is expected to reduce or delay cartilage and subchondral bone destruction in osteoarthritic joints .

Vorbereitungsmethoden

The preparation of Compound “PMID28447479-Compound-23” involves several synthetic routes and reaction conditions. One of the primary methods includes the cyclization of specific precursors under controlled conditions to form the desired compound. The industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to detailed patents or scientific publications .

Analyse Chemischer Reaktionen

Die Verbindung „PMID28447479-Verbindung-23“ durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und spezifische Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Die Verbindung „PMID28447479-Verbindung-23“ hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung der selektiven Enzyminhibition und Reaktionsmechanismen.

Biologie: Untersucht wurde ihre Rolle bei der Hemmung von Cathepsin K und ihre Auswirkungen auf zelluläre Prozesse in Osteoklasten, Chondrozyten und Synoviozyten.

Medizin: Erforscht wurde ihr Potenzial für therapeutische Anwendungen bei der Behandlung osteoarthritischer Erkrankungen durch Reduzierung des Knorpel- und Knochenabbaus.

Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Qualitätskontrolle und analytischen Prüfung

5. Wirkmechanismus

Der Wirkmechanismus der Verbindung „PMID28447479-Verbindung-23“ beinhaltet die selektive Hemmung von Cathepsin K, einem Cysteinprotease-Enzym. Durch die Bindung an das aktive Zentrum von Cathepsin K verhindert die Verbindung, dass das Enzym Kollagen und andere extrazelluläre Matrixkomponenten abbaut. Diese Hemmung trägt dazu bei, den Abbau von Knorpel und subchondralem Knochen in osteoarthritischen Gelenken zu reduzieren oder zu verzögern. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das Cathepsin K-Enzym und seine assoziierten Signalwege .

Wirkmechanismus

The mechanism of action of Compound “PMID28447479-Compound-23” involves the selective inhibition of cathepsin K, a cysteine protease enzyme. By binding to the active site of cathepsin K, the compound prevents the enzyme from degrading collagen and other extracellular matrix components. This inhibition helps reduce or delay the destruction of cartilage and subchondral bone in osteoarthritic joints. The molecular targets and pathways involved include the cathepsin K enzyme and its associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Die Verbindung „PMID28447479-Verbindung-23“ kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Verbindung 23 (LEO Pharma): Ein oraler Interleukin 17A Protein-Protein-Interaktionsmodulator, der für Psoriasis und andere entzündliche Erkrankungen entwickelt wurde.

Verbindung 23 (China Pharmaceutical University): Ein SHP2-Inhibitor, der für Neoplasien entwickelt wurde.

Die Einzigartigkeit der Verbindung „PMID28447479-Verbindung-23“ liegt in ihrer selektiven Hemmung von Cathepsin K, was sie besonders effektiv bei der Reduzierung des Knorpel- und Knochenabbaus bei osteoarthritischen Erkrankungen macht. Diese Spezifität unterscheidet sie von anderen Verbindungen, die möglicherweise verschiedene Enzyme oder Signalwege angreifen.

Eigenschaften

Molekularformel |

C28H27F7N4O5 |

|---|---|

Molekulargewicht |

632.5 g/mol |

IUPAC-Name |

2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C28H27F7N4O5/c1-15(2)21(36-22(40)19-14-16(27(30,31)32)4-9-20(19)29)23(41)38-12-10-26(11-13-38)24(42)37(3)25(43)39(26)17-5-7-18(8-6-17)44-28(33,34)35/h4-9,14-15,21H,10-13H2,1-3H3,(H,36,40)/t21-/m1/s1 |

InChI-Schlüssel |

BYITUQUWMVRENA-OAQYLSRUSA-N |

Isomerische SMILES |

CC(C)[C@H](C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)(F)F)C)NC(=O)C4=C(C=CC(=C4)C(F)(F)F)F |

Kanonische SMILES |

CC(C)C(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)(F)F)C)NC(=O)C4=C(C=CC(=C4)C(F)(F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835136.png)

![1-[4,5-Dichloro-2-(3-methoxypropyl)phenyl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835150.png)

![[(3R)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10835152.png)

![1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835170.png)

![7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide](/img/structure/B10835186.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10835187.png)

![tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10835191.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide](/img/structure/B10835194.png)

![[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B10835197.png)

![(13E)-8-methyl-21-(6-piperazin-1-ylpyridin-3-yl)-18-propan-2-yl-3,7,18-triazatetracyclo[14.6.1.05,10.019,23]tricosa-1(23),5(10),8,13,16,19,21-heptaene-2,6-dione](/img/structure/B10835198.png)

![[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-phenylprop-2-enoate](/img/structure/B10835199.png)

![3-[ethyl(oxan-4-yl)amino]-N-[(5-fluoro-1-methyl-3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)methyl]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B10835200.png)

![[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-fluorophenyl)prop-2-enoate](/img/structure/B10835204.png)